molecular formula C6H4Cl2N2O B1632291 2,6-Dichloronicotinamide CAS No. 62068-78-4

2,6-Dichloronicotinamide

Cat. No. B1632291
CAS RN: 62068-78-4
M. Wt: 191.01 g/mol
InChI Key: TZQZNPXAAMVOKE-UHFFFAOYSA-N
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Description

2,6-Dichloronicotinamide is a derivative of nicotinic acid . It is a yellow to orange crystal powder. The molecular formula is C6H4Cl2N2O and the molecular weight is 191.01 g/mol .


Synthesis Analysis

The synthesis of this compound involves heating 2,6-dichloronicotinonitrile with concentrated sulfuric acid and water at 90°C for 1 hour . The reaction mixture is then cooled to room temperature, poured into an ice-water bath, and the pH is adjusted to 8 with aqueous ammonia .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string NC(=O)c1ccc(Cl)nc1Cl . The InChI key is TZQZNPXAAMVOKE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 148-151°C . It has an empirical formula of C6H4Cl2N2O and a molecular weight of 191.01 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Regioselective Suzuki Coupling : A study demonstrated an efficient synthesis of 2-aryl-6-chloronicotinamides via regioselective Suzuki coupling of 2,6-dichloronicotinamide with aryl boronic acids. This process was optimized using a palladium catalyst and achieved significant regioselectivity, highlighting its potential in organic synthesis (Wu Yang, Yufeng Wang, & J. R. Corte, 2003).

Environmental and Biological Implications

  • Herbicide and Pesticide Applications : The compound has been identified as a class of compounds important for herbicidal, pesticidal, or fungicidal agents. Its specific structure and properties play a role in these applications (J. Jethmalani et al., 1996).
  • Groundwater Contaminant : this compound's degradation product, 2,6-dichlorobenzamide (BAM), is notable for its persistence in the environment and potential for contaminating groundwater resources. This highlights concerns regarding its environmental impact and the need for monitoring and research in this area (E. Björklund et al., 2011).

Analytical and Detection Techniques

  • Analytical Methodologies : Studies have developed methods for detecting this compound and its metabolites in environmental samples, such as water and soil. These methodologies are crucial for monitoring its presence and understanding its environmental distribution (E. Porazzi et al., 2005).

Bioremediation and Degradation

  • Biodegradation : Research has focused on the biodegradation of this compound and its metabolites. Certain bacterial strains, like Aminobacter sp., have been found capable of degrading these compounds, offering potential avenues for bioremediation (S. R. Sørensen et al., 2006).

  • Enzymatic Hydrolysis : Studies have also explored enzymatic approaches for hydrolyzing chlorinated nicotinamides, which could be applied in industrial processes related to this compound (R. Zheng et al., 2018).

Plant Defense and Agricultural Implications

  • Plant Defense Responses : Research indicates that compounds like 2,6-dichloroisonicotinic acid (related to this compound) can induce defense responses in plants, suggesting its potential use in agricultural applications for disease resistance (U. Conrath et al., 1995).

Safety and Hazards

2,6-Dichloronicotinamide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It poses risks to the respiratory system . The safety data sheet advises wearing a self-contained breathing apparatus for firefighting if necessary .

Future Directions

There is potential for 2,6-Dichloronicotinamide to be used in the development of new weapons against plant diseases . It could be used to stimulate the immune system of plants, making them resistant to infections before the first symptoms appear .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,6-Dichloronicotinamide are not well-documented in the literature. As a derivative of nicotinic acid, it may interact with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions would depend on the specific biochemical context and could involve binding interactions, enzymatic reactions, or other types of molecular interactions .

Cellular Effects

The specific cellular effects of this compound are currently unknown due to limited research. It may influence cell function by interacting with various cellular components and pathways. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

It may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

properties

IUPAC Name

2,6-dichloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQZNPXAAMVOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622862
Record name 2,6-Dichloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62068-78-4
Record name 2,6-Dichloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloropyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2,6-dichloro-3-carboxypyridine (5.73 g, 30 mmole) and N-methylmorpholine (3.6 ml, 33 mmole) in dichloromethane (100 ml) was stirred in an ice-bath for 5 min. Isopropyl chloroformate (4.28 ml, 33 mmole) was added the reaction mixture at 0° C. The reaction mixture was stirred for 30 min and then bubbled with pure ammonia gas for 2 min. and stirred overnight at room temperature. The crude was concentrated under reduced pressure and sodium bisulfate (0.5M, 35 ml) was added with stirring. The aqueous solution was extracted with ethyl acetate (3×40 ml). The organics was washed with water and brine and dried with sodium sulfate to give yellow crude product (6.3 g, 50% pure).
Quantity
5.73 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.28 mL
Type
reactant
Reaction Step Two
Yield
50%

Synthesis routes and methods II

Procedure details

Experimental procedure for synthesis of 6-chloro-2-morpholin-4-yl-nicotinonitrile (3) is the same as that described in synthesis of (D46). The reaction of 6-chloro-2-morpholin-4-yl-nicotinamide (2) (2.49 g) with phosphorus oxychloride (2.7 mL, 29 mmol) and pyridine (4.7 mL, 58 mmol) in acetonitrile (60 mL) gave a crude black oil upon workup. The black oil was fractionated by dry-pack column chromatography as follows: the oil was diluted with CH2Cl2 (300 mL) followed by the addition of silica gel (20 g, 230-400 mesh) and concentrated to dryness. This was loaded onto a silica column (60 g, 230-400 mesh) and eluted with 10% EtOAc/hexanes. Pure fractions were combined and concentrated to give the title compound as a white solid (1.97 g, 91% isolated yield over 2 steps with respect to 1.85 g of compound 1). TLC eluted with 50% EtOAc/hexanes and rendered with UV lamp gave Rf=0.8; 1H NMR 400 MHz (CDCl3) δ 7.69 (d, J=8.2 Hz, 1H), 6.75 (d, J=7.8 Hz, 1H), 3.85-3.77 (8H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-chloro-2-morpholin-4-yl-nicotinamide
Quantity
2.49 g
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
91%

Synthesis routes and methods III

Procedure details

A suspension of 2,6-dichloronicotinic acid (5 g, 26.0 mmol) in CH2Cl2 (20 mL) was treated with oxalyl dichloride (3.97 g, 31.3 mmol) and few drops of DMF, and stirred at rt. The generation of bubbles was observed and the reaction mixture gradually became clear. The resulting clear solution was concentrated on a rotary evaporator to remove traces of oxalyl chloride, dissolved in CH2Cl2 (20 mL), treated with aqueous NH4OH (3.47 mL, 52.1 mmol) added drop-wise, and stirred at rt for 1 h. The resulting mixture was diluted with CH2Cl2 (white precipitate doesn't all dissolve), washed with satd. NaHCO3, and concentrated to obtain 2.97 g of 2,6-dichloronicotinamide as a white solid. LCMS: (M+H)+=190.96 (100%) 192.93 (70%) 194.93 (20%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.47 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dichloronicotinamide
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2,6-Dichloronicotinamide
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2,6-Dichloronicotinamide
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2,6-Dichloronicotinamide
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2,6-Dichloronicotinamide
Reactant of Route 6
2,6-Dichloronicotinamide

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